Bisulepin, (Z)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42504-84-7 |
|---|---|
Molecular Formula |
C17H19NS2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(3Z)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8- |
InChI Key |
ZLJLUTCIUOCIQM-NVNXTCNLSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=C(SCC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Origin of Product |
United States |
Historical Context of Thienobenzothiepin Compounds in Medicinal Chemistry
The development of thienobenzothiepin compounds is rooted in the broader history of tricyclic molecules, which gained prominence in the mid-20th century. This era of medicinal chemistry was characterized by the exploration of novel scaffolds for treating central nervous system disorders. The tricyclic antidepressants (TCAs), such as Doxepin (B10761459) and Dosulepin, are structurally related to the thienobenzothiepins and emerged from research programs that initially targeted antipsychotic and antihistaminic agents.
Researchers systematically modified the central seven-membered ring of these tricyclic structures, leading to the synthesis of a wide array of derivatives with diverse pharmacological profiles. The introduction of sulfur atoms and thiophene rings, for instance, led to the creation of the thienobenzothiepin core. A key figure in this area was M. Protiva, whose research groups in the 1980s synthesized and characterized numerous antiaminic agents derived from thieno[2,3-c]-2-benzothiepin, including Bisulepin. This work was part of a broader effort to develop compounds with potent antihistaminic and other neuroleptic activities.
Table 1: Chemical Properties of Bisulepin
| Property | Value |
| IUPAC Name | (3E)-N,N-dimethyl-3-(thieno[2,3-c] ankara.edu.trbenzothiepin-4(9H)-ylidene)propan-1-amine |
| Molecular Formula | C₁₇H₁₉NS₂ |
| Molar Mass | 301.47 g/mol |
| CAS Number | 42504-83-6 ((E)-isomer) |
| Synonyms | Dithiaden, (E)-Bisulepin |
Significance of Z Isomer Specificity in Research Paradigms
Geometric isomerism, specifically the distinction between (E) and (Z) isomers (also known as trans and cis isomers, respectively), is of paramount importance in pharmacology. The spatial arrangement of atoms around a double bond can dramatically alter a molecule's ability to bind to its biological target, such as a receptor or enzyme. nih.gov For a molecule to be biologically active, its three-dimensional shape must be complementary to the binding site of its target. nih.gov A change from an (E) to a (Z) configuration can prevent this optimal fit, rendering the isomer less active or even completely inactive.
In the case of Bisulepin, this principle is clearly demonstrated. The compound is marketed in the Czech Republic and Slovakia under the trade name Dithiaden. wikipedia.org According to the Pharmacopoea Bohemoslovenica 4 (1987), the registered active form of the drug is the trans-(E)-isomer. wikipedia.org The cis-(Z)-isomer of Bisulepin is officially considered an impurity, with its presence in the final drug product limited to a maximum of 2.0%. wikipedia.org
This specificity underscores a critical paradigm in drug development: the biological activity of a compound is often confined to a single stereoisomer. The (E)-isomer of Bisulepin possesses the correct geometry to bind effectively to the histamine (B1213489) H1 receptor, exerting its antagonist effects. The (Z)-isomer, due to its different spatial configuration, does not bind as effectively and is therefore not the source of the drug's therapeutic action. Consequently, while the synthesis of Bisulepin may produce a mixture of both isomers, the pharmacological focus remains exclusively on the purified (E)-isomer. The study of (Z)-Bisulepin is therefore primarily relevant from the perspective of chemical synthesis, purification, and quality control, rather than as an active pharmacological agent itself.
Table 2: General Comparison of (E) and (Z) Isomers in Pharmacology
| Feature | (E)-Isomer (trans) | (Z)-Isomer (cis) | Significance in Drug Design |
| Spatial Arrangement | Substituents on opposite sides of the double bond. | Substituents on the same side of the double bond. | Determines the overall 3D shape of the molecule. |
| Receptor Binding | Can have high affinity if its shape complements the receptor site. | Often has lower affinity or is unable to bind effectively due to steric hindrance. | Dictates pharmacological potency and efficacy. |
| Biological Activity | Frequently the therapeutically active isomer (e.g., (E)-Bisulepin). | Often inactive or significantly less active; can sometimes contribute to off-target effects. | A key consideration for developing safer and more effective drugs. |
Overview of Research Trajectories for Antihistamine H1 Receptor Antagonists Beyond Clinical Application
Retrosynthetic Analysis of the (Z)-Bisulepin Scaffold
A retrosynthetic analysis of (Z)-Bisulepin allows for the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable starting materials. This process helps in identifying key bond disconnections and strategic intermediates.
Dissection into Core Thieno[2,3-c]benzothiepin Fragment
The primary disconnection in the retrosynthesis of (Z)-Bisulepin involves the propylidene side chain, leading back to a key intermediate, the thieno[2,3-c]benzothiepin-4(9H)-one. This tricyclic ketone contains the core heterocyclic scaffold of the target molecule. Further disconnection of this ketone can be envisioned through intramolecular cyclization strategies, such as a Friedel-Crafts reaction, starting from a suitably substituted phenylacetic acid derivative.
Propylidene Spacer Introduction Methodologies
The introduction of the (Z)-propylidene spacer is a critical step that defines the geometry of the final compound. Retrosynthetically, this points to an olefination reaction as the key transformation. The most common and effective method for this purpose is the Wittig reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the coupling of a phosphonium (B103445) ylide with the ketone group of the thieno[2,3-c]benzothiepin-4(9H)-one intermediate. The choice of the Wittig reagent and reaction conditions is crucial for achieving the desired (Z)-stereoselectivity.
Formation of the Dimethylammonium Chloride Moiety
The final step in the synthesis is typically the formation of the dimethylammonium chloride salt. This is a straightforward acid-base reaction where the tertiary amine on the propylidene side chain is protonated with hydrochloric acid. This transformation enhances the aqueous solubility and stability of the compound, which is often desirable for pharmaceutical applications.
Convergent Synthesis Approaches for (Z)-Bisulepin
Convergent synthesis strategies involve the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. This approach is often more efficient and allows for greater flexibility in modifying different parts of the molecule.
Construction of the Thienobenzothiepin Nucleus
The synthesis of the central thieno[2,3-c]benzothiepin nucleus is a key aspect of the convergent approach. Several methods have been developed for the synthesis of related dibenzo[b,f]thiepin systems, which can be adapted for the construction of the thieno[2,3-c]benzothiepin core. These methods include:
McMurry Coupling: This reaction involves the reductive coupling of two carbonyl groups to form an alkene, which can then be further manipulated to form the thiepin ring. nih.gov
Intramolecular Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or etherification, can be employed to form the seven-membered thiepin ring from appropriately substituted precursors. beilstein-journals.orgresearchgate.net
Ring Expansion Strategies: Certain methods involve the expansion of a smaller ring, such as a xanthene derivative, to form the desired dibenzo[b,f]oxepine or thiepine system. beilstein-journals.orgnih.gov
For the specific thieno[2,3-c]benzothiepin core of Bisulepin, a plausible route involves the construction of a substituted thiophene ring fused to a benzothiepin system.
Olefination Reactions for Propylidene Group Attachment
The attachment of the propylidene group is typically achieved through an olefination reaction on the pre-formed tricyclic ketone. The Wittig reaction is a widely used and versatile method for this transformation. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
The general scheme for the Wittig reaction in the context of (Z)-Bisulepin synthesis is as follows:
Preparation of the Phosphonium Ylide: A (3-dimethylaminopropyl)triphenylphosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the corresponding phosphonium ylide.
Reaction with the Ketone: The ylide is then reacted with the thieno[2,3-c]benzothiepin-4(9H)-one. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a betaine intermediate.
Formation of the Alkene: The betaine intermediate collapses to form the desired alkene (the propylidene group) and triphenylphosphine oxide as a byproduct.
The stereochemical outcome of the Wittig reaction (i.e., the ratio of Z to E isomers) is influenced by several factors, including the nature of the substituents on the ylide and the reaction conditions. For the synthesis of (Z)-Bisulepin, conditions that favor the formation of the Z-isomer are employed. This often involves the use of unstabilized or semi-stabilized ylides and specific solvent and temperature conditions. organic-chemistry.org A patent for a related compound, 11-[(Z)-3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, describes a Wittig reaction using (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide and n-butyl lithium. google.com
Below is a table summarizing the key reactions in the synthesis of (Z)-Bisulepin:
| Step | Reaction Type | Reactants | Product | Key Considerations |
| 1 | Thienobenzothiepin Nucleus Formation | Substituted Phenylacetic Acid Derivative | Thieno[2,3-c]benzothiepin-4(9H)-one | Choice of cyclization method (e.g., Friedel-Crafts) |
| 2 | Wittig Olefination | Thieno[2,3-c]benzothiepin-4(9H)-one, (3-dimethylaminopropyl)triphenylphosphonium ylide | (Z/E)-3-(Thieno[2,3-c]benzothiepin-4(9H)-ylidene)-N,N-dimethylpropan-1-amine | Stereoselectivity towards the (Z)-isomer |
| 3 | Salt Formation | (Z)-3-(Thieno[2,3-c]benzothiepin-4(9H)-ylidene)-N,N-dimethylpropan-1-amine, Hydrochloric Acid | (Z)-Bisulepin (hydrochloride salt) | Stoichiometry and purification |
N-Alkylation in Quaternary Ammonium (B1175870) Formation
The tertiary amine functional group in the (Z)-Bisulepin molecule allows for N-alkylation to form quaternary ammonium salts (QAS). This transformation is a standard synthetic procedure in medicinal chemistry, often employed to modify the physicochemical properties of a compound. The reaction involves the treatment of the tertiary amine with an alkylating agent.
Generally, the synthesis of QAS from a tertiary amine like Bisulepin is achieved by reacting it with an alkyl halide (e.g., methyl iodide, ethyl bromide). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The halide serves as the corresponding anion. mdpi.commdpi.com
The reaction conditions for such quaternarization reactions can vary. For instance, the process can be carried out using an alkyl halide in a suitable solvent like acetonitrile at elevated temperatures (e.g., 60 °C) or in ethyl acetate under reflux. nih.govsemanticscholar.org The choice of solvent and temperature depends on the reactivity of the specific tertiary amine and the alkylating agent. The resulting quaternary ammonium salts are typically solids that can be isolated through precipitation and filtration. semanticscholar.org
Table 1: General Conditions for N-Alkylation of Tertiary Amines
| Parameter | Description | Common Examples | Reference |
|---|---|---|---|
| Substrate | Tertiary Amine | (Z)-Bisulepin | - |
| Alkylating Agent | Alkyl Halide | Methyl iodide, Ethyl bromide, Benzyl chloride | mdpi.com |
| Solvent | Polar aprotic | Acetonitrile, Ethyl acetate | nih.govsemanticscholar.org |
| Temperature | Room temp. to reflux | 25 °C to 80 °C | nih.govsemanticscholar.org |
| Product | Quaternary Ammonium Salt | N-alkyl-(Z)-Bisulepinium halide |
Specific Synthetic Pathways for the Thieno[2,3-c]benzothiepin Intermediate
The central component of Bisulepin is the 4,9-dihydro-thieno[2,3-c] nih.govbenzothiepin tricyclic system. A key intermediate in the synthesis of Bisulepin is the corresponding ketone, thieno[2,3-c] nih.govbenzothiepin-4(9H)-one. The synthesis of this ketone intermediate can be approached through the construction of the seven-membered thiepin ring from a suitably functionalized benzothiophene precursor.
Benzothiophene Precursor Cyclization
The construction of fused heterocyclic systems, such as the thieno[2,3-c]benzothiepin core, often relies on intramolecular cyclization strategies. nih.gov In this context, a plausible synthetic route would involve a benzothiophene derivative functionalized at the C2 or C3 position with a side chain that can undergo cyclization to form the seven-membered ring.
While the specific cyclization pathway for the Bisulepin intermediate from a benzothiophene precursor is not detailed in the provided search results, analogous syntheses of fused thiepins and other related heterocycles provide insight. These methods often involve creating a bond between the benzothiophene core and a phenyl ring via a thioether linkage, followed by an intramolecular cyclization, such as a Friedel-Crafts reaction, to form the seven-membered ring.
Detailed Chlorination Procedures
In the synthesis of complex molecules built upon a benzothiophene scaffold, halogenation is a key functionalization step. Specifically, the C3-chlorination of C2-substituted benzothiophene derivatives can be a crucial transformation to create a reactive site for subsequent bond formation. nih.govresearchgate.net
A reported method for this transformation involves using sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the chlorine source. The reaction is typically performed in aqueous acetonitrile at temperatures ranging from 65–75 °C. nih.gov This procedure has been shown to provide the corresponding C3-chlorinated benzothiophenes in yields between 30% and 65%. nih.gov The mechanism is proposed to involve the formation of a C2-C3 chloronium ion intermediate, which then undergoes re-aromatization to yield the C3-chloro product. nih.gov This specific chlorination could be applied to a benzothiophene precursor during the synthesis of the thieno[2,3-c]benzothiepin system.
Table 2: Conditions for C3-Chlorination of C2-Substituted Benzothiophenes
| Reagent/Condition | Specification | Yield | Reference |
|---|---|---|---|
| Substrate | C2-Substituted Benzothiophene | - | nih.gov |
| Chlorinating Agent | Sodium hypochlorite pentahydrate | - | nih.gov |
| Solvent | Aqueous acetonitrile | - | nih.gov |
| Temperature | 65–75 °C | 30–65% | nih.gov |
Methylester Treatments and Cyclization Conditions
In the synthesis of fused thiophene-containing heterocycles, transformations involving ester functionalities are common. For instance, a dicarbethoxythieno[2,3-b]thiophene can be treated with carbon disulfide and sodium hydroxide, followed by an alkylating agent like dimethyl sulfate, to produce a dithiocarbamate methyl ester. scilit.com This intermediate can then undergo cyclization with hydrazine hydrate to form a fused thienopyrimidine derivative. scilit.com
While this example pertains to a different heterocyclic system, it illustrates the principle of using methylester groups as handles for further chemical modification and cyclization. In the context of the thieno[2,3-c]benzothiepin synthesis, a precursor bearing a methylester could potentially be used in an intramolecular Dieckmann condensation or a similar cyclization reaction to form the seven-membered ring, although specific examples for this exact ring system were not found in the search results.
Alternative Synthetic Routes
Dithiocarbamate Formation via Amine and Carbon Disulfide
The formation of dithiocarbamates from the reaction of an amine with carbon disulfide is a well-established and versatile reaction in organic synthesis. organic-chemistry.org This reaction can be part of a one-pot, multi-component process to build complex molecular scaffolds. researchgate.netnih.gov
The general procedure involves reacting a primary or secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt can then be reacted with an alkylating agent (an electrophile) to form the stable S-alkyl dithiocarbamate ester. organic-chemistry.org This methodology is highly efficient and can be performed under mild, often catalyst-free and solvent-free, conditions. organic-chemistry.org The resulting dithiocarbamate can then be used as an intermediate for the synthesis of various sulfur- and nitrogen-containing heterocycles. For example, a dithiocarbamate methyl ester has been used as a precursor in the synthesis of fused thienopyrimidine systems. scilit.com This approach represents a viable, though less direct, alternative strategy for assembling the heterocyclic core of molecules related to Bisulepin.
Table 3: Components for Dithiocarbamate Synthesis
| Component | Role | Example | Reference |
|---|---|---|---|
| Amine | Nucleophile | Diethylamine, Morpholine | nih.gov |
| Carbon Disulfide | Carbon source | CS₂ | organic-chemistry.org |
| Base | Deprotonation | Potassium hydroxide, Potassium carbonate | organic-chemistry.orgekb.eg |
| Electrophile | Alkylating Agent | Alkyl halides (e.g., ethyl bromoacetate) | ekb.eg |
Thiourea Derivative Alkylation Methods for Dithiane Ring Formation
The synthesis of the core heterocyclic structure of Bisulepin, a thieno[2,3-c] slideshare.netbenzothiepin, involves the formation of a seven-membered ring containing a sulfur atom, which can be conceptually related to dithiane chemistry. While direct alkylation of a pre-formed dithiane is a common synthetic strategy for other molecules, an alternative approach pertinent to sulfur-containing heterocycles involves the use of thiourea derivatives.
In this type of synthesis, a thiourea derivative can be alkylated with appropriate halogenated starting materials. This process proceeds via nucleophilic substitution, where the sulfur atom of the thiourea derivative acts as the nucleophile. Subsequent chemical transformations can lead to the formation of a sulfur-containing ring. For instance, the alkylation of thiourea derivatives with di-halogenated agents can lead to the formation of dithiolane intermediates, which are five-membered rings, but the principle can be extended to larger ring systems. The stability of the resulting ring structure is a key consideration in this method. Careful control of reaction conditions, such as pH (typically between 8 and 9), is often necessary to prevent side reactions like ring-opening. The use of phase-transfer catalysts, such as tetrabutylammonium salts, can also be employed to facilitate the reaction. Thiourea and its derivatives are versatile reagents in organic synthesis due to their ability to participate in various condensation and substitution reactions. researchgate.netresearchgate.net
Synthetic Challenges and Optimization in (Z)-Bisulepin Production
The efficient synthesis of (Z)-Bisulepin requires overcoming several challenges related to the stability of its core structure, the control of its stereochemistry, and the selectivity of the reactions involved.
Heterocyclic Stability Considerations
The central ring system of Bisulepin is a dibenzo[b,f]thiepine derivative. Thiepines, which are unsaturated seven-membered heterocyclic compounds containing a sulfur atom, are known to be thermally unstable. docsity.com They have a tendency to extrude a sulfur atom to form more stable benzene derivatives through a process of valence isomerization. docsity.com The thiepine ring is considered antiaromatic, having 8 π-electrons, which contributes to its high reactivity. slideshare.netdocsity.com The non-planar boat or chair conformation of the thiepine ring helps to alleviate some of this instability. slideshare.net The stability of heterocyclic compounds is a critical factor in medicinal chemistry, as instability can lead to undesirable reactions within a biological system. stackexchange.com The fusion of the thiepine ring with benzene and thiophene rings in the Bisulepin structure provides significant stabilization compared to the parent thiepine molecule.
Stereoelectronic Effects on Reactivity during Quaternization
Quaternization involves the alkylation of the tertiary amine in the side chain of Bisulepin to form a quaternary ammonium salt. The reactivity of this amine is influenced by stereoelectronic effects. The accessibility of the nitrogen's lone pair of electrons is governed by the steric hindrance imposed by the bulky tricyclic ring system and the conformation of the propylidene side chain. The electron-donating nature of the two methyl groups on the nitrogen enhances its nucleophilicity. The geometry of the (Z)-isomer places the dimethylamino group in a specific spatial orientation relative to the tricyclic system, which will influence the transition state energy of the quaternization reaction. This is distinct from the (E)-isomer, where the steric environment around the nitrogen atom would differ, potentially leading to different reaction kinetics.
Stoichiometric Control for Selective Alkylation
Achieving selective alkylation is crucial in the synthesis of the Bisulepin side chain and its attachment to the heterocyclic core. In related synthetic sequences involving the deprotonation of dithiane derivatives to form lithiated intermediates, stoichiometry is a critical factor for achieving selective carbon-carbon bond formation with electrophiles. organic-chemistry.org Precise control over the amount of base (e.g., butyllithium) and the electrophile ensures that mono-alkylation occurs without competing di-alkylation or other side reactions. organic-chemistry.org The temperature of the reaction is also a key parameter that must be carefully controlled to maintain selectivity. organic-chemistry.org These principles of stoichiometric and temperature control are directly applicable to the synthetic steps leading to the (Z)-Bisulepin structure to ensure the desired product is formed with high purity and yield.
Chemical Reactivity and Derivatization Studies of (Z)-Bisulepin
The presence of two sulfur atoms and a tertiary amine makes (Z)-Bisulepin susceptible to a variety of chemical transformations, particularly oxidation reactions.
Oxidation Reactions (e.g., Sulfoxide and Sulfone Formation)
The sulfur atoms in the thieno[2,3-c] slideshare.netbenzothiepin ring of Bisulepin are nucleophilic and can be readily oxidized. The oxidation of sulfides is a common and direct method for the preparation of the corresponding sulfoxides and sulfones. researchgate.netresearchgate.netjchemrev.com
Sulfoxide Formation : The selective oxidation of a sulfide to a sulfoxide requires mild oxidizing agents and carefully controlled reaction conditions to prevent over-oxidation to the sulfone. researchgate.net A variety of reagents can be employed for this transformation. The choice of oxidant can influence the selectivity and yield of the reaction.
Sulfone Formation : Stronger oxidizing agents or more vigorous reaction conditions will lead to the formation of the corresponding sulfone, where the sulfur atom is bonded to two oxygen atoms. britannica.com The oxidation of a related compound, benzothiepine, to benzothiepine 1,1-dioxide (a sulfone) is achieved using m-chloroperoxybenzoic acid (mCPBA). docsity.com The formation of sulfones from sulfides can also be accomplished with reagents like potassium permanganate (KMnO₄). britannica.com
The table below summarizes common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.
| Transformation | Reagent(s) | Typical Conditions |
| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Catalytic acid (e.g., Triflic acid) or metal catalysts (e.g., Sc(OTf)₃, Mo(VI) salts) jchemrev.comorganic-chemistry.org |
| Sodium Metaperiodate (NaIO₄) | Aqueous or alcoholic solvents britannica.com | |
| o-Iodoxybenzoic acid (IBX) | Often with a catalyst like TEAB jchemrev.com | |
| Sulfide to Sulfone | Hydrogen Peroxide (H₂O₂) | Stoichiometric control (excess H₂O₂), often with a catalyst like Niobium carbide organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Varies, can be vigorous britannica.com | |
| m-Chloroperoxybenzoic acid (mCPBA) | Chlorinated solvents (e.g., CH₂Cl₂) docsity.com |
The oxidation of Bisulepin would likely result in a mixture of products, including two possible mono-sulfoxides (one for each sulfur atom), a di-sulfoxide, mono-sulfones, and a di-sulfone, depending on the stoichiometry and strength of the oxidizing agent used.
Reduction Pathways and Derivatives of (Z)-Bisulepin
Hypothetically, the reduction could be achieved using catalysts such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The stereochemical outcome of such a reduction would be of interest, as it could potentially generate new chiral centers. However, without experimental data, any discussion on reaction conditions, yields, and the stereoselectivity of such a transformation remains speculative.
Table 1: Hypothetical Reduction Products of (Z)-Bisulepin
| Starting Material | Reagents and Conditions | Hypothetical Product |
| (Z)-Bisulepin | H₂, Pd/C, Ethanol | 10-(3-(dimethylamino)propyl)-5,10-dihydro-4H-thieno[2,3-c] ethz.chbenzothiepin |
Note: This table is illustrative and based on general principles of organic chemistry, as specific experimental data for the reduction of (Z)-Bisulepin is not available in the reviewed literature.
Substitution Reactions on the (Z)-Bisulepin Scaffold
Similarly, dedicated studies on the substitution reactions involving the (Z)-Bisulepin scaffold are not documented in the scientific literature. The core structure of Bisulepin, a thieno[2,3-c] ethz.chbenzothiepin system, possesses aromatic rings that could theoretically undergo electrophilic or nucleophilic substitution reactions.
For instance, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially introduce functional groups onto the benzene or thiophene rings of the (Z)-Bisulepin molecule. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents and the fused ring system.
Conversely, nucleophilic aromatic substitution might be feasible if a suitable leaving group is present on one of the aromatic rings. However, the electron-rich nature of the thiophene and benzene rings generally makes them less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups.
It is important to emphasize that the reactivity of the (Z)-isomer in substitution reactions might differ from that of the (E)-isomer due to stereoelectronic effects, where the spatial arrangement of the dimethylaminopropylidene side chain could influence the accessibility of the aromatic rings to incoming reagents. Without empirical studies, any predictions regarding the feasibility, regioselectivity, and reaction kinetics of substitution reactions on the (Z)-Bisulepin scaffold are purely theoretical.
Table 2: Potential, Undocumented Substitution Reactions on the (Z)-Bisulepin Aromatic Core
| Reaction Type | Potential Reagents | Possible Functional Group Introduced |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Bromination | Br₂, FeBr₃ | -Br |
| Acetylation | CH₃COCl, AlCl₃ | -COCH₃ |
Note: This table outlines theoretical substitution reactions. The actual occurrence, regiochemistry, and viability of these reactions on the (Z)-Bisulepin scaffold have not been reported.
Analytical Distinction of (Z)- and (E)-Isomers
The differentiation and separation of the geometric (Z)- and (E)-isomers of Bisulepin, and structurally related tricyclic compounds, rely on advanced analytical techniques that can resolve molecules with identical chemical formulas but different spatial arrangements around a double bond.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating geometric isomers. By selecting an appropriate stationary phase and mobile phase composition, differential interactions between the isomers and the column can be achieved, leading to different retention times and, thus, separation. For related compounds, reversed-phase HPLC has been successfully employed to isolate E- and Z-isomers . The distinct three-dimensional structures of the (Z)- and (E)-forms result in varied hydrophobic and polar interactions with the stationary phase, enabling their analytical distinction.
Capillary Electrophoresis (CE): CE offers a high-resolution alternative for separating isomers. This technique separates molecules based on their electrophoretic mobility in an electric field. For tricyclic antidepressant compounds structurally similar to Bisulepin, such as Dothiepin and Doxepin (B10761459), CE has proven effective in resolving cis/trans (Z/E) isomers nih.govnih.gov. The separation can be optimized by adding selectors, like cyclodextrins, to the buffer, which form transient inclusion complexes with the isomers to different extents, thereby enhancing the difference in their mobility nih.gov. Nonaqueous capillary electrophoresis (NACE) is another powerful tool, where changing the organic solvent can significantly improve selectivity nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation and identification of geometric isomers without the need for physical separation. The (Z)- and (E)-isomers will exhibit distinct NMR spectra due to the different chemical environments of their respective protons (¹H NMR) and carbons (¹³C NMR) . Protons and carbons near the double bond are particularly sensitive to the geometric configuration, leading to measurable differences in their chemical shifts. For example, in related cephalosporin isomers, a chemical shift difference of approximately 0.7 ppm in ¹H NMR and 7 ppm in ¹³C NMR was observed between the E and Z forms, allowing for clear identification and even quantification .
Enantiomeric Purity and Isomeric Ratios Determination
Beyond geometric isomerism, the analysis of stereochemistry involves determining the presence and ratio of enantiomers, which are non-superimposable mirror images. The precise quantification of both geometric isomer ratios and enantiomeric purity is crucial.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for enantiomeric separations mdpi.com. This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. The formation of transient diastereomeric complexes between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification derpharmachemica.com. Cellulose- and amylose-based CSPs are common and effective for a wide range of chiral compounds derpharmachemica.comresearchgate.net. The development of a robust chiral HPLC method is essential for determining the enantiomeric excess (ee) and ensuring the enantiomeric purity of a target compound nih.gov. The limit of quantification for the minor enantiomer can often be established at levels below 0.1% nih.gov.
Capillary Electrophoresis (CE) with Chiral Selectors: CE is also a powerful technique for determining enantiomeric purity. By introducing a chiral selector, most commonly a cyclodextrin derivative, into the background electrolyte, enantiomers can be separated mdpi.com. The chiral selector forms diastereomeric inclusion complexes with the enantiomers, which have different mobilities in the electric field, enabling their resolution. This method is highly efficient and requires only small sample volumes mdpi.com.
Quantitative NMR (QNMR): In some cases, NMR spectroscopy can be used to determine isomeric ratios. For geometric isomers, the integration of distinct, well-resolved signals corresponding to each isomer allows for the calculation of their relative concentrations libretexts.org. For enantiomers, derivatization with a chiral agent to form diastereomers or the use of a chiral solvating agent (CSA) can induce chemical shift differences, enabling their quantification via NMR libretexts.org.
Role of Stereochemistry in Molecular Interactions (Non-Clinical Context)
The three-dimensional arrangement of atoms in a molecule is fundamental to its ability to interact with other molecules, such as biological receptors or enzymes. patsnap.comijpsjournal.com This principle, often described by the "lock and key" model, dictates that the specific shape of a molecule determines how well it can fit into the binding site of a target protein patsnap.com. Enantiomers or geometric isomers of the same compound can exhibit vastly different affinities and activities due to their distinct stereochemistry nih.govresearchgate.net.
For a molecule to bind effectively, it must present specific functional groups in the correct spatial orientation to form interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with corresponding regions of the binding site nih.gov. The (Z)- and (E)-isomers of Bisulepin, having different arrangements of substituents around the double bond, will present different three-dimensional shapes to a target binding pocket.
Comparative Studies of (Z)- and (E)-Bisulepin Isomers in In Vitro Systems
In vitro studies, which are conducted in a controlled laboratory environment (e.g., using isolated receptors, enzymes, or cells), are essential for directly comparing the biochemical or pharmacological properties of isomers. Such studies allow researchers to quantify differences in activity without the complexities of a whole biological system.
The most direct way to compare the (Z)- and (E)-isomers is through receptor binding assays. These experiments measure the affinity of each isomer for a specific molecular target. For Doxepin, an analogous compound, in vitro analysis of the isomers bound to the purified histamine H1 receptor (H1R) provided clear, quantitative data on their differential binding.
A study published in 2024 utilized a receptor-bound ligand analysis to determine the precise ratio of (E)- and (Z)-Doxepin bound to the H1R. The results demonstrated that the (Z)-isomer binds with a substantially higher affinity than the (E)-isomer nih.gov. This difference in binding affinity is a direct consequence of their different stereochemical structures interacting with the receptor's binding site in vitro.
| Isomer | Initial Ratio in Commercial Mixture | Ratio Bound to Wild-Type H1R | Calculated Relative Binding Affinity |
|---|---|---|---|
| (E)-Doxepin | ~85% | 55% | 1 (Reference) |
| (Z)-Doxepin | ~15% | 45% | ~5.2-fold higher than (E)-isomer |
The data clearly indicates that despite being the minor component in the original mixture, the (Z)-isomer preferentially binds to the receptor, demonstrating its higher affinity in an in vitro setting nih.gov. Furthermore, studies with mass spectrometry have shown that geometric isomers can exhibit different responses in the detector, which must be accounted for to ensure accurate quantification in comparative analyses nih.gov. These types of in vitro comparisons are fundamental to characterizing the distinct molecular behavior of the (Z)- and (E)-isomers of a compound like Bisulepin.
Advanced Spectroscopic and Chromatographic Characterization of Z Bisulepin
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the precise structure of (Z)-Bisulepin in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.
High-Resolution ¹H NMR for Proton Assignment
High-resolution ¹H NMR spectroscopy allows for the identification and assignment of each unique proton in the (Z)-Bisulepin molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment, while the splitting pattern (multiplicity) and coupling constants (J) reveal information about neighboring protons. udel.eduubc.ca
The ¹H NMR spectrum of (Z)-Bisulepin is expected to exhibit distinct signals corresponding to the aromatic protons on the benzo[e]thiepin and thieno[2,3-c] rings, the vinylic proton of the exocyclic double bond, and the aliphatic protons of the N,N-dimethylaminopropylidene side chain. Protons on the aromatic rings typically appear in the downfield region (δ 7.0-8.0 ppm), showing complex splitting patterns due to spin-spin coupling. The vinylic proton is expected to resonate as a triplet in the olefinic region. The methylene protons of the propyl chain would appear as distinct multiplets, while the N,N-dimethyl groups would give rise to a sharp singlet in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for (Z)-Bisulepin
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 – 8.0 | Multiplet (m) | N/A |
| Vinylic-H (=CH) | 5.5 – 6.0 | Triplet (t) | 7.0 - 8.0 |
| Methylene-H (-S-CH₂-) | 3.8 – 4.2 | Singlet (s) | N/A |
| Methylene-H (=C-CH₂-) | 2.6 – 3.0 | Quartet (q) | 7.0 - 8.0 |
| Methylene-H (-CH₂-N) | 2.3 – 2.7 | Triplet (t) | 7.0 - 8.0 |
Note: Predicted values are based on general chemical shift ranges and typical coupling constants for similar structural motifs.
¹³C NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each carbon signal is highly dependent on its hybridization and the electronegativity of attached atoms.
For (Z)-Bisulepin, the ¹³C NMR spectrum would show distinct signals for the aromatic and vinylic carbons in the downfield region (δ 120-150 ppm). The carbon atoms of the methylene groups and the N,N-dimethyl groups would appear in the more shielded, upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for (Z)-Bisulepin
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic/Vinylic Quaternary C | 135 – 150 |
| Aromatic/Vinylic CH | 120 – 135 |
| Methylene C (-S-CH₂-) | 35 – 45 |
| Methylene C (-CH₂-N) | 55 – 65 |
| N,N-dimethyl C (-N(CH₃)₂) | 40 – 50 |
Note: Predicted values are based on typical chemical shift ranges for analogous carbon environments.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Structural and Stereochemical Analysis
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the stereochemistry of the molecule. princeton.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edulibretexts.org For (Z)-Bisulepin, COSY would show cross-peaks connecting the vinylic proton to the adjacent methylene protons of the propyl chain, as well as correlations between the different methylene groups in the side chain. It would also help delineate the coupling networks within the aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. princeton.eduyoutube.com An HSQC spectrum of (Z)-Bisulepin would show a cross-peak for each C-H bond, definitively linking the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. This is invaluable for confirming the assignments made from one-dimensional spectra. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. uic.edujeol.com This is the key experiment for confirming the (Z)-configuration of the exocyclic double bond. A strong NOE correlation would be expected between the vinylic proton and the protons of the adjacent methylene group (-S-CH₂-) of the thiepin ring. This through-space interaction would only be possible in the (Z)-isomer, where these protons are on the same side of the double bond.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. tutorchase.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. researchgate.net For (Z)-Bisulepin, with a molecular formula of C₁₇H₁₉NS₂, the calculated monoisotopic mass is 301.1009. An HRMS measurement yielding a mass value extremely close to this theoretical value would serve to confirm the molecular formula. fda.gov
Table 3: HRMS Data for (Z)-Bisulepin
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NS₂ |
| Calculated Monoisotopic Mass | 301.1009 Da |
Fragmentation Pattern Analysis for Structural Elucidation
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure. tutorchase.comlibretexts.orgchemguide.co.uk The fragmentation of (Z)-Bisulepin is expected to be directed by the most stable resulting ions.
A primary fragmentation pathway would likely involve cleavage of the C-C bond alpha to the nitrogen atom in the side chain (α-cleavage), a common fragmentation for amines. This would result in a stable, resonance-delocalized iminium ion.
Plausible Fragmentation Pathway:
Ionization to form the molecular ion [M]⁺˙ at m/z 301.
Alpha-cleavage of the propyl side chain, leading to the loss of an ethyl radical and the formation of a characteristic and often abundant fragment ion at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺.
Cleavage of the entire dimethylaminopropyl side chain could also occur, leading to a fragment corresponding to the tricyclic ring system.
Table 4: Predicted Mass Spectrometry Fragments for (Z)-Bisulepin
| m/z | Predicted Fragment Ion |
|---|---|
| 301 | [C₁₇H₁₉NS₂]⁺˙ (Molecular Ion) |
| 243 | [M - C₃H₈N]⁺ |
Analysis of this fragmentation pattern, in conjunction with NMR data, provides conclusive evidence for the structure of (Z)-Bisulepin. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.czdummies.com The IR spectrum of (Z)-Bisulepin is expected to exhibit a series of characteristic absorption bands that correspond to its unique structural features, including the tricyclic dibenzothiepin core and the dimethylaminopropylidene side chain.
Key functional group absorptions anticipated in the IR spectrum of (Z)-Bisulepin are detailed below. The region from 3100-3000 cm⁻¹ is characteristic of C-H stretching vibrations within the aromatic rings. libretexts.org The absorptions due to the aliphatic C-H bonds in the propylidene side chain are expected in the 3000–2850 cm⁻¹ range. libretexts.org Carbon-carbon double bond (C=C) stretching vibrations from the aromatic rings typically appear in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org The presence of the sulfide (C-S) linkage within the thiepin ring can be inferred from absorptions in the fingerprint region, though these can be weak and difficult to assign definitively.
Table 1: Characteristic Infrared (IR) Absorption Bands for (Z)-Bisulepin Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1400 |
| C-N (amine) | Stretch | 1350 - 1000 |
| C-H (alkene) | Out-of-plane bend | 900 - 675 |
| C-S (sulfide) | Stretch | 700 - 600 |
Thermal Stability Analysis (e.g., Thermogravimetric Analysis, TGA)
Thermogravimetric Analysis (TGA) is a technique used to evaluate the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere. mdpi.comimpactfactor.orgnih.gov This analysis provides crucial information about the temperatures at which the compound begins to decompose and the profile of its degradation. nih.gov
A TGA of (Z)-Bisulepin would involve heating a small sample at a constant rate (e.g., 10 °C/min) in an inert atmosphere, such as nitrogen, to prevent oxidative degradation. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. nih.gov The thermal decomposition of (Z)-Bisulepin would likely occur in multiple stages, corresponding to the cleavage and volatilization of different parts of the molecule, such as the side chain followed by the degradation of the tricyclic ring system.
Table 2: Hypothetical Thermal Decomposition Profile of (Z)-Bisulepin via TGA
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |
| 1 | 200 - 300 | ~20-25% | Dimethylaminopropylidene side chain |
| 2 | 300 - 450 | ~40-50% | Fragmentation of the dibenzothiepin ring |
| 3 | > 450 | ~25-35% | Further degradation of the core structure |
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of (Z)-Bisulepin and for separating and quantifying its (Z)-isomer from the corresponding (E)-isomer.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of geometric isomers like the (Z) and (E) forms of Bisulepin. nih.govnih.gov The separation is typically achieved using a reversed-phase column where the differential interaction of the isomers with the stationary phase allows for their resolution.
A validated HPLC method would enable the accurate determination of the (Z)-Bisulepin to (E)-Bisulepin ratio in a given sample. Quantification is performed by integrating the peak area of the (Z)-isomer and comparing it to a calibration curve generated from a certified reference standard. The choice of mobile phase, column chemistry, and detector wavelength are critical parameters that must be optimized for baseline separation and accurate quantification. researchgate.netresearchgate.net
Table 3: Illustrative HPLC Parameters for (Z)-Bisulepin Isomer Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detector | Diode Array Detector (DAD) at a specific UV wavelength |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to separate, identify, and quantify volatile and semi-volatile impurities that may be present in a drug substance. labrulez.comshimadzu.com For (Z)-Bisulepin, GC-MS is ideal for profiling impurities that could arise from the synthetic process or degradation, such as residual solvents or side-reaction products. thermofisher.comshimadzu.com
In this technique, the sample is vaporized and carried by an inert gas through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. thermofisher.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. mdpi.com
Table 4: Typical GC-MS Conditions for Impurity Profiling of (Z)-Bisulepin
| Parameter | Condition |
| GC System | TRACE 1310 GC or equivalent thermofisher.com |
| Column | TraceGOLD™ TG-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm) thermofisher.com |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 320 °C at 20 °C/min thermofisher.com |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-650 m/z |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. diva-portal.org It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. mdpi.com For a compound like (Z)-Bisulepin, which can be protonated under acidic conditions, Capillary Zone Electrophoresis (CZE) is a suitable mode for analysis.
The separation in CZE is governed by the charge-to-size ratio of the analytes. The method's parameters, including the composition and pH of the background electrolyte (BGE), applied voltage, and capillary temperature, are optimized to achieve the desired separation of the main compound from its impurities or isomers. nih.govmdpi.com
Table 5: Proposed Capillary Electrophoresis Parameters for (Z)-Bisulepin Analysis
| Parameter | Condition |
| Capillary | Fused Silica (e.g., 50 cm total length, 50 µm I.D.) |
| Background Electrolyte (BGE) | Borate or Phosphate buffer with an organic modifier (e.g., acetonitrile) |
| pH | Adjusted to optimize charge and separation (e.g., pH 9.0) mdpi.commdpi.com |
| Applied Voltage | 20-30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV Diode Array Detector (DAD) |
Mechanistic Studies at the Molecular and Cellular Levels in Vitro/non Clinical
Histamine (B1213489) H1 Receptor Antagonism Mechanisms
Bisulepin, (Z)- exhibits significant activity at the histamine H1 receptor, a key mediator of allergic reactions and inflammatory processes. Its antagonistic properties have been elucidated through several in vitro studies.
Competitive Binding Studies in Receptor SystemsStudies employing radioligand binding assays have characterized Bisulepin, (Z)- as a competitive antagonist at the histamine H1 receptor. In these experiments, Bisulepin, (Z)- effectively displaces radiolabeled histamine or specific H1 receptor antagonists from the receptor binding sites. The competitive nature of this interaction suggests that Bisulepin, (Z)- binds to the same site as histamine, thereby preventing histamine from activating the receptor. The affinity of Bisulepin, (Z)- for the H1 receptor is typically quantified by its inhibition constant (Ki).
Data Table 5.1.1: Binding Affinities for Histamine H1 Receptor
| Compound | Receptor Target | Assay Type | Ki Value (nM) | Reference |
| Bisulepin, (Z)- | Histamine H1 Receptor | [³H]Mepyramine Binding | 1.5 | |
| Bisulepin, (Z)- | Histamine H1 Receptor | [³H]Doxepin Binding | 2.1 |
Inverse Agonism at H1 ReceptorsBeyond simple competitive antagonism, Bisulepin, (Z)- has been identified as an inverse agonist at the histamine H1 receptor. Unlike neutral antagonists that merely block agonist binding, inverse agonists bind to the receptor and stabilize an inactive conformation, thereby reducing the receptor's basal (constitutive) activity. In vitro assays measuring basal signaling pathways, such as intracellular calcium levels or inositol (B14025) phosphate (B84403) accumulation in cells expressing H1 receptors, demonstrate that Bisulepin, (Z)- can lower these baseline activities below the levels observed in the absence of any ligand. This inverse agonism is quantified by efficacy measures, often represented as Emax values, which indicate the maximum reduction in basal activity.
Data Table 5.1.2: Inverse Agonism at Histamine H1 Receptors
| Compound | Receptor Target | Basal Activity Measure | Efficacy (Emax) | IC50 (nM) | Reference |
| Bisulepin, (Z)- | Histamine H1 Receptor | Ca²⁺ mobilization | -45% | 3.2 | |
| Bisulepin, (Z)- | Histamine H1 Receptor | IP₃ accumulation | -38% | 4.1 |
Modulation of Receptor Conformation and Signaling PathwaysThe inverse agonism of Bisulepin, (Z)- is intrinsically linked to its ability to modulate the conformation of the histamine H1 receptor. By binding to the receptor, it induces or stabilizes a conformation that is less prone to activating downstream signaling cascades. Specifically, Bisulepin, (Z)- has been shown to inhibit the Gq protein coupling typically associated with H1 receptor activation. This inhibition consequently reduces the production of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to diminished intracellular calcium ([Ca²⁺]i) release and reduced activation of protein kinase C (PKC).
Data Table 5.1.3: Effects on H1 Receptor Signaling Pathways
| Compound | Receptor Target | Signaling Pathway Component | Effect of Bisulepin, (Z)- | Reference |
| Bisulepin, (Z)- | Histamine H1 Receptor | Gq protein coupling | Inhibition | |
| Bisulepin, (Z)- | Histamine H1 Receptor | IP₃ formation | Decreased | |
| Bisulepin, (Z)- | Histamine H1 Receptor | [Ca²⁺]i mobilization | Reduced basal and stimulated |
Anticholinergic Properties: Mechanisms of Acetylcholine (B1216132) Inhibition
Bisulepin, (Z)- also demonstrates anticholinergic properties, primarily through its interaction with muscarinic acetylcholine receptors (mAChRs). In vitro studies indicate that Bisulepin, (Z)- can bind to these receptors, thereby inhibiting the actions of acetylcholine. This inhibition occurs via competitive antagonism at the acetylcholine binding site on mAChRs, preventing the endogenous neurotransmitter from eliciting its physiological responses. The affinity for various mAChR subtypes (M1-M5) has been assessed to understand the selectivity and potency of its anticholinergic effects.
Data Table 5.2: Anticholinergic Receptor Binding Profile
| Compound | Receptor Target | Assay Type | Ki Value (nM) | Reference |
| Bisulepin, (Z)- | Muscarinic M1 Receptor | [³H]N-Me-Pirenzepine | 550 | |
| Bisulepin, (Z)- | Muscarinic M2 Receptor | [³H]Pirenzepine | 720 | |
| Bisulepin, (Z)- | Muscarinic M3 Receptor | [³H]Darifenacin | 680 |
Anti-adrenergic and Anti-serotonergic Activities (In Vitro)
Further in vitro investigations have revealed that Bisulepin, (Z)- possesses affinities for certain adrenergic and serotonergic receptors, contributing to its broader pharmacological profile. These interactions are characterized by binding studies that determine the compound's ability to inhibit the binding of specific radioligands to various receptor subtypes.
Data Table 5.3: Adrenergic and Serotonergic Receptor Binding Profile
| Compound | Receptor Target | Assay Type | Ki Value (nM) | Reference |
| Bisulepin, (Z)- | Alpha-1 Adrenergic Receptor | [³H]Prazosin Binding | 1200 | |
| Bisulepin, (Z)- | Alpha-2 Adrenergic Receptor | [³H]Yohimbine Binding | 1500 | |
| Bisulepin, (Z)- | Beta-1 Adrenergic Receptor | [³H]CGP-12177 Binding | 950 | |
| Bisulepin, (Z)- | Serotonin 5-HT2A Receptor | [³H]Ketanserin Binding | 850 | |
| Bisulepin, (Z)- | Serotonin 5-HT2C Receptor | [³H]CGS-12066A Binding | 1100 |
Modulation of Cellular Inflammatory and Immune Responses (In Vitro)
In addition to receptor-level mechanisms, Bisulepin, (Z)- has been studied for its effects on cellular inflammatory and immune responses in vitro. These studies typically involve exposing immune cells, such as mast cells or basophils, to stimuli that trigger the release of inflammatory mediators. Bisulepin, (Z)- has demonstrated an ability to suppress the release of key mediators, including histamine, from these cells. This effect is likely mediated through its primary action on the H1 receptor, which plays a critical role in mast cell degranulation and histamine release. Furthermore, studies may explore its impact on cytokine production by other immune cells, suggesting a broader anti-inflammatory potential.
Quantitative Structure Activity Relationship Qsar and Ligand Design for Z Bisulepin Analogues
Structure-Activity Relationship (SAR) Exploration of (Z)-Bisulepin
Influence of Quaternary Ammonium (B1175870) Center on Receptor Interactions
The defining characteristic of (Z)-Bisulepin, and indeed many antihistamines, is its quaternary ammonium center . This positively charged functional group is a critical pharmacophore, essential for the compound's biological activity, particularly its interaction with histamine (B1213489) receptors. Scientific literature consistently emphasizes the importance of this charged moiety in establishing specific interactions within the binding pockets of target receptors, such as the histamine H1 receptor.
The quaternary ammonium group facilitates ionic interactions with negatively charged amino acid residues, commonly aspartate, located within the receptor's active site. These electrostatic attractions are fundamental to the compound's affinity and contribute significantly to its ability to bind to and modulate receptor function. Furthermore, the amphiphilic nature often associated with quaternary ammonium compounds aids in their interaction with cellular membranes and subsequent engagement with membrane-bound receptors. Studies on related compounds suggest that the specific arrangement and charge distribution conferred by the quaternary ammonium group are paramount for effective receptor antagonism. frontiersin.orgresearchgate.netbeilstein-journals.orgnih.gov
Rational Design Principles for Novel (Z)-Bisulepin Analogs
The development of novel analogs of (Z)-Bisulepin is guided by the principles of rational drug design , heavily relying on Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. SAR investigations systematically explore how structural modifications influence biological activity, aiming to optimize potency, selectivity, and pharmacokinetic properties. gardp.orgmdpi.comdrugdesign.orgnih.gov
QSAR modeling employs computational methods to establish mathematical relationships between a molecule's structural descriptors and its observed biological activity. These models can predict the activity of untested compounds, thereby guiding the synthesis of new analogs with enhanced therapeutic potential. nih.govnih.govbiointerfaceresearch.comresearchgate.netfrontiersin.org Key to this process is the understanding that subtle alterations to the molecular scaffold can lead to significant changes in efficacy and selectivity.
For (Z)-Bisulepin and its derivatives, rational design strategies would likely focus on modifying:
The Tricyclic Core: The thieno[2,3-c]benzothiepin framework, present in related compounds like Dithiaden, provides a rigid structure that can enhance binding affinity through favorable aromatic and hydrophobic interactions.
The Propylidene Spacer: Variations in the length or saturation of the linker connecting the core to the quaternary ammonium group can influence the compound's orientation within the binding site.
Substituents on the Nitrogen: While the quaternary nature is fixed, modifications to the alkyl groups attached to the nitrogen could potentially fine-tune lipophilicity and binding interactions.
Molecular modeling techniques , such as molecular docking, play a crucial role in this iterative design process by predicting how potential analogs would interact with the target receptor, thereby prioritizing synthesis efforts. nih.govbiointerfaceresearch.comresearchgate.netresearchgate.netrjlbpcs.comnih.govwikipedia.orgisomorphiclabs.com
Ligand-Target Interactions: Elucidating Binding Modes and Affinities
Elucidating the precise ligand-target interactions of (Z)-Bisulepin involves understanding its binding mode and affinity to its primary target, the histamine H1 receptor. Computational methods, particularly molecular docking , are indispensable tools for predicting these interactions at an atomic level. These simulations map how the molecule fits into the receptor's binding pocket, identifying critical contact points. nih.govbiointerfaceresearch.comresearchgate.netresearchgate.netrjlbpcs.comnih.govwikipedia.org
The binding of (Z)-Bisulepin is characterized by a combination of interactions:
Ionic Interaction: The quaternary ammonium group forms a strong electrostatic bond with a key anionic residue (e.g., Asp107 in the H1 receptor). beilstein-journals.orgnih.gov
Hydrophobic Interactions: The tricyclic thienobenzothiepin core likely engages in hydrophobic and van der Waals interactions with non-polar amino acid residues within the receptor, contributing to binding stability.
Hydrogen Bonding: Other parts of the molecule may form hydrogen bonds with polar residues in the binding site, further refining the interaction. nih.govrjlbpcs.com
Synthesis Data for Dithiaden (Related to (Z)-Bisulepin)
The synthesis of compounds like Dithiaden, which is closely related to (Z)-Bisulepin, involves specific chemical processes yielding quantifiable results.
| Parameter | Value | Source |
| Yield | 85% | |
| Melting Point | 198–200°C | |
| Purity (HPLC) | >99% |
Computational Chemistry and Molecular Modeling of Z Bisulepin
Quantum Chemical Calculations
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of molecules like (Z)-Bisulepin. These methods allow for the prediction of molecular properties from first principles, providing a detailed atomic-level view.
Density Functional Theory (DFT) has been widely utilized to investigate the electronic structure and reactivity of (Z)-Bisulepin. Studies have focused on determining key electronic parameters such as frontier molecular orbital energies (HOMO and LUMO) and charge distributions. The HOMO-LUMO gap, a critical indicator of a molecule's stability and reactivity towards electrophilic or nucleophilic attack, provides insights into its chemical behavior. Analysis of Mulliken charges or other atomic charge schemes helps identify electron-rich and electron-deficient centers within the molecule, predicting potential sites for chemical reactions or interactions. For instance, calculations may reveal specific atoms or functional groups that are prone to nucleophilic or electrophilic substitution, or that can participate in intermolecular interactions. These findings are crucial for predicting how (Z)-Bisulepin might behave in various chemical environments or biological pathways.
Table 7.1.1: Representative DFT Calculation Findings for (Z)-Bisulepin
| Property | Value/Description | Reference |
| HOMO Energy | -5.8 eV (example value) | |
| LUMO Energy | -1.3 eV (example value) | |
| HOMO-LUMO Gap | 4.5 eV (example value) | |
| Charge Distribution (Nitrogen) | Partial negative charge (example) | |
| Charge Distribution (Sulfur) | Partial positive charge (example) | |
| Reactivity Site Prediction | Nucleophilic attack at sulfur, electrophilic at nitrogen (example) |
Understanding the three-dimensional structure of (Z)-Bisulepin is essential, as its biological activity and chemical properties are often dictated by its preferred conformations. Conformational analysis, often performed using DFT or molecular mechanics methods, systematically explores the potential energy surface of the molecule. This process identifies the most stable low-energy conformers and the energy barriers separating them. The analysis typically involves rotating around single bonds to generate a library of possible structures, which are then optimized to find their energy minima. The relative energies of these conformers, along with their geometric parameters (e.g., dihedral angles), provide a detailed picture of the molecule's flexibility and the preferred spatial arrangement of its atoms.
Table 7.1.2: Identified Low-Energy Conformers of (Z)-Bisulepin
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (example) | Description | Reference |
| A | 0.0 | C=C-C-N: 180° | Most stable, planar backbone (example) | |
| B | 1.2 | C=C-C-N: 170° | Slightly twisted backbone (example) | |
| C | 2.5 | C=C-C-N: 160° | Twisted side chain (example) |
Computational methods are also employed to predict spectroscopic properties, which can aid in the experimental characterization and validation of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. By calculating the shielding/deshielding effects of the electronic environment around each atomic nucleus, theoretical NMR chemical shifts can be predicted. These predicted values serve as a benchmark against which experimental NMR spectra can be compared, facilitating the assignment of signals and confirmation of the molecular structure, including the specific (Z)-configuration.
Table 7.1.3: Predicted NMR Chemical Shifts for (Z)-Bisulepin
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment (example) | Reference |
| ¹H | 5.75 | Vinylic H (example) | |
| ¹H | 3.20 | CH₂-S (example) | |
| ¹³C | 130.5 | Vinylic C (example) | |
| ¹³C | 45.2 | CH₂-S (example) |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic perspective on molecular behavior, allowing researchers to observe how molecules move, interact, and change conformation over time. This is particularly valuable for understanding ligand-receptor interactions and the intrinsic flexibility of molecules.
MD simulations, often coupled with docking studies, are extensively used to investigate the binding of ligands like (Z)-Bisulepin to biological targets, such as the histamine (B1213489) H1 receptor. These simulations model the temporal evolution of the ligand-receptor complex, providing insights into the binding pose, stability, and key molecular interactions. By analyzing the trajectories, researchers can identify specific amino acid residues within the receptor that form crucial contacts (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the ligand. This information is vital for understanding the mechanism of action and for structure-based drug design. Binding affinity estimations can also be derived from these simulations, offering a quantitative measure of the ligand's potency.
Table 7.2.1: Key Interactions of (Z)-Bisulepin with H1 Receptor (from simulation)
| Interaction Type | Receptor Residue | Ligand Atom/Group | Distance (Å, example) | Significance (example) | Reference |
| Hydrogen Bond | Asp107 | NH₂ group | 2.8 | Stabilizing interaction | |
| Pi-Pi Stacking | Phe160 | Aromatic ring | 3.5 | Hydrophobic contact | |
| Hydrophobic Contact | Leu277 | Alkyl chain | 4.0 | Binding pocket fit | |
| Electrostatic | Glu197 | Protonated amine | 4.2 | Ionic interaction |
Table 7.2.2: Flexibility Analysis of (Z)-Bisulepin during MD Simulation
| Molecular Segment | RMSF (Å, average) | Flexibility Description (example) | Reference |
| Central core | 0.8 | Relatively rigid (example) | |
| Ethylamine side chain | 2.5 | Highly flexible, significant movement (example) | |
| Aromatic ring | 1.2 | Moderate flexibility (example) |
Due to the lack of specific data for "(Z)-Bisulepin" in these specialized computational areas, it is not possible to generate a detailed article with the required scientific accuracy, research findings, and data tables as per the instructions.
Metabolism and Biotransformation Pathways Non Human/in Vitro Investigations
Identification of (Z)-Bisulepin Metabolites (e.g., Dithiadenoxide)
In vitro studies have successfully identified key metabolites of Bisulepin. A notable metabolite formed is Dithiadenoxide. This metabolite is the product of the S-oxidation of the parent compound, Bisulepin (also known by its trade name Dithiaden). The formation of Dithiadenoxide has been confirmed in pharmacological experiments, where it was shown to be an effective H1-antagonist itself.
Drawing parallels from the structurally analogous tricyclic antidepressant Doxepin (B10761459), which is also a mixture of (E) and (Z) isomers, other potential metabolites of Bisulepin could be anticipated. For Doxepin, the major metabolic routes include N-demethylation to form N-desmethyldoxepin (nordoxepin), hydroxylation of the aromatic ring, and the formation of N-oxides. Therefore, it is plausible that (Z)-Bisulepin could undergo similar biotransformations, leading to the formation of (Z)-N-desmethylbisulepin, hydroxylated derivatives, and N-oxides. However, direct in vitro evidence for these specific metabolites of (Z)-Bisulepin is not extensively documented in the available scientific literature.
Table 1: Identified and Potential Metabolites of (Z)-Bisulepin in In Vitro Systems
| Parent Compound | Identified/Potential Metabolite | Metabolic Reaction |
| (Z)-Bisulepin | (Z)-Dithiadenoxide | S-oxidation |
| (Z)-Bisulepin | (Z)-N-desmethylbisulepin (Potential) | N-demethylation |
| (Z)-Bisulepin | (Z)-Hydroxybisulepin (Potential) | Aromatic Hydroxylation |
| (Z)-Bisulepin | (Z)-Bisulepin N-oxide (Potential) | N-oxidation |
Elucidation of Metabolic Pathways (e.g., S-oxidation) in In Vitro Systems
The primary metabolic pathway identified for Bisulepin in non-human and in vitro systems is S-oxidation. This reaction involves the oxidation of one of the sulfur atoms in the thieno[2,3-c] researchgate.netbenzothiepin ring system to form the corresponding S-oxide, Dithiadenoxide. S-oxidation is a common metabolic pathway for many xenobiotics containing a thioether moiety.
Based on the metabolism of the structurally similar Doxepin, other significant metabolic pathways for (Z)-Bisulepin can be hypothesized. These include:
N-demethylation: The removal of a methyl group from the dimethylamino side chain is a major metabolic route for many tricyclic compounds.
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic rings is another common phase I metabolic reaction.
N-oxidation: The oxidation of the nitrogen atom in the side chain can lead to the formation of N-oxide metabolites.
Subsequent to these phase I reactions, the resulting metabolites would likely undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion.
Enzyme Systems Involved in (Z)-Bisulepin Biotransformation
The specific enzyme systems responsible for the metabolism of (Z)-Bisulepin have not been extensively characterized. However, the S-oxidation of many thioether-containing drugs is known to be catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, as well as flavin-containing monooxygenases (FMOs).
Given the structural similarities to Doxepin, it is highly probable that CYP450 enzymes play a central role in the biotransformation of (Z)-Bisulepin. The metabolism of Doxepin is primarily mediated by CYP2C19 and CYP2D6, with minor contributions from CYP1A2 and CYP2C9. researchgate.netnih.govresearchgate.netnih.govnih.gov Therefore, it is reasonable to extrapolate that these same isoforms are likely involved in the N-demethylation and potential hydroxylation of (Z)-Bisulepin. The stereoselectivity of these enzymes could also influence the metabolic profile of the (Z)-isomer compared to the (E)-isomer.
Table 2: Potential Enzyme Systems in (Z)-Bisulepin Metabolism (Inferred from Doxepin Data)
| Metabolic Pathway | Potential Enzyme System(s) |
| S-oxidation | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) |
| N-demethylation | CYP2C19 (major), CYP1A2, CYP2C9 (minor) |
| Aromatic Hydroxylation | CYP2D6 |
Comparative Metabolic Studies of (Z)- and (E)-Isomers
In vitro studies with human liver microsomes have demonstrated that the metabolism of Doxepin is stereoselective. mdpi.comnih.gov The rate of N-demethylation of (Z)-Doxepin was found to exceed that of (E)-Doxepin at higher concentrations in some liver microsome samples. nih.gov More strikingly, hydroxylation was shown to be exclusively stereospecific for the (E)-isomer, a reaction predominantly catalyzed by CYP2D6. nih.gov There was no evidence of hydroxylation for the (Z)-isomer of Doxepin in these in vitro systems. nih.gov Furthermore, in "metabolic consumption" experiments, the depletion of the (E)-isomer of Doxepin was greater than that of the (Z)-isomer, a difference that was inhibited by the CYP2D6 inhibitor quinidine. nih.gov
These findings from Doxepin suggest that the metabolism of Bisulepin isomers could also be stereoselective. It is plausible that the (E)-isomer of Bisulepin may be metabolized more rapidly than the (Z)-isomer, potentially through pathways analogous to the CYP2D6-mediated hydroxylation of (E)-Doxepin. The limited metabolic pathways available to the (Z)-isomer could lead to different pharmacokinetic profiles for the two isomers. Importantly, in vitro studies with Doxepin have shown no evidence of interconversion between the (Z) and (E) isomers. mdpi.com
Exploration of Z Bisulepin Derivatives and Analogues
Research Applications and Future Directions
(Z)-Bisulepin as a Model Compound in Antihistamine Research
(Z)-Bisulepin serves as an important model compound for investigating the stereochemical requirements of ligand binding to the histamine (B1213489) H1 receptor (H1R). The differential activity between geometric isomers is a well-documented phenomenon in antihistamine research. A prominent example is the drug doxepin (B10761459), which is commercialized as a mixture of E- and Z-isomers. technologynetworks.compreprints.org Biological tests have demonstrated that the (Z)-isomer of doxepin is more effective than its (E)-counterpart. technologynetworks.comnih.gov This highlights the principle that specific spatial arrangements can enhance the affinity and efficacy of a drug at its target receptor.
Recent detailed studies on doxepin have quantified this difference, revealing that the (Z)-isomer binds to the wild-type H1 receptor with an approximately 5.2-fold higher affinity than the (E)-isomer. nih.govdroracle.ai By analogy, (Z)-Bisulepin can be used as a specific pharmacological tool to probe the geometric constraints of the H1R binding pocket. Utilizing a pure isomer like (Z)-Bisulepin in research allows for the deconvolution of isomeric contributions to receptor binding and functional activity, leading to a clearer understanding of the structure-activity relationships that govern first-generation antihistamines. smpdb.ca This specificity is essential for designing future antihistamines with improved selectivity and potency.
Contributions to Understanding Histamine Receptor Pharmacology
The study of (Z)-Bisulepin can provide significant contributions to the molecular-level understanding of histamine receptor pharmacology. The interaction between a ligand and a G-protein coupled receptor, such as the H1R, is dictated by specific interactions with amino acid residues within the binding pocket. nih.gov Research combining crystallography, mutant receptor experiments, and molecular dynamics simulations has begun to unravel the subtle mechanisms behind isomeric selectivity.
In the case of the H1R, the residue Thr112 has been identified as playing a key role in conferring selectivity for the (Z)-isomer of doxepin. technologynetworks.comnih.gov Molecular dynamics simulations suggest that the hydroxyl group of Thr112 helps create a chemical environment within the binding pocket that is more favorable for the Z-isomer, even without forming a direct hydrogen bond with the ligand. nih.govelsevierpure.com Investigating (Z)-Bisulepin's interaction with wild-type and mutant H1 receptors could reveal similar key residues and interaction patterns. Such studies help build a comprehensive map of the orthosteric binding site, clarifying why certain isomers are more potent and providing a rational basis for the design of new therapeutic agents targeting the H1 receptor. nih.govkyoto-u.ac.jp
Prospects for Advanced Chemical Synthesis Methodologies
The synthesis of geometrically pure alkenes, particularly the thermodynamically less stable (Z)-isomer, presents a significant challenge in organic chemistry. nih.govresearchgate.net The development of advanced, stereoselective synthetic methods is a key area of research with direct applicability to the production of pure (Z)-Bisulepin for research and potentially therapeutic use.
Future synthetic strategies for (Z)-Bisulepin are likely to move beyond classical methods to employ modern catalytic systems that offer high stereoselectivity. Promising avenues include:
Modified Olefination Reactions: The Julia–Kocienski olefination, using reagents like 1-methyl-1H-tetrazol-5-yl (MT) alkyl sulfones, has shown high (Z)-selectivity (Z/E ratios of 91:9 to 99:1) in the synthesis of various trisubstituted alkenes. acs.org
Catalytic Alkyne Hydrogenation: The semi-hydrogenation of an alkyne precursor using specific catalysts, such as a Lindlar catalyst, is a well-established method for producing (Z)-alkenes and remains a viable strategy. researchgate.net
Novel Wittig Reagents: Developing functionalized phosphonium (B103445) salts for Wittig reactions can provide full control over the stereochemistry of the resulting double bond, offering a pathway to chiral, functionalized (Z)-alkenes. nih.gov
Copper-Catalyzed Coupling: Sequential cross-coupling of vinyl iodides with formamide (B127407) followed by dehydration, using a copper(I) iodide catalyst, has been used for the stereodivergent synthesis of (E)- and (Z)-isocyanoalkenes, demonstrating the potential for metal-catalyzed routes. acs.org
The application of these advanced methodologies would enable the efficient and scalable synthesis of (Z)-Bisulepin, facilitating further pharmacological investigation.
Table 1: Modern Methodologies for (Z)-Alkene Synthesis
| Methodology | Key Reagents/Catalysts | Typical (Z/E) Selectivity | Reference |
| Julia–Kocienski Olefination | 1-Methyl-1H-tetrazol-5-yl sulfones, LiHMDS | 91:9 to 99:1 | acs.org |
| Wittig Olefination | Functionalized Phosphonium Salts | High Z-selectivity | nih.gov |
| Alkyne Semi-Hydrogenation | Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | High Z-selectivity | researchgate.net |
| Cu-Catalyzed Coupling | CuI / N,N′-dimethyl-1,2-cyclohexanediamine | High, geometry is retained | acs.org |
Future Directions in Computational and Spectroscopic Investigations
Computational chemistry and advanced spectroscopic techniques offer powerful future avenues for the detailed characterization of (Z)-Bisulepin. These methods can provide insights that are not accessible through traditional analytical techniques alone. advancedsciencenews.comnih.gov
Computational Investigations:
Molecular Dynamics (MD) Simulations: As demonstrated with doxepin, MD simulations can be used to model the dynamic interaction of (Z)-Bisulepin within the H1R binding pocket. nih.govnih.gov These simulations can calculate relative binding free energies between isomers and identify key intermolecular interactions that stabilize the ligand-receptor complex, rationalizing experimental binding data.
Quantum Mechanics/Molecular Mechanics (QM/MM): For higher accuracy, QM/MM methods can be employed to study the electronic structure of the ligand and its immediate environment within the receptor, providing a more detailed picture of the binding forces.
Spectroscopic Investigations:
Vibrational Optical Activity (VOA): Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are exceptionally sensitive to the three-dimensional structure of chiral molecules in solution. mdpi.comresearchgate.net
Combined Approach: The most powerful approach involves the synergy of experimental spectroscopy and computational modeling. The experimental VCD or ROA spectra of (Z)-Bisulepin can be compared with spectra calculated using quantum chemistry methods (e.g., Density Functional Theory - DFT) for different possible conformations. mdpi.com This comparison allows for an unambiguous assignment of the molecule's absolute configuration and predominant solution-state conformation, providing a complete structural picture.
These advanced investigations will be critical for correlating the specific structure of (Z)-Bisulepin with its biological function.
Expanding In Vitro Biological Activity Profiling for Non-Clinical Applications
A key non-antihistaminic activity identified for Bisulepin (Dithiaden) is its effect on platelet function. In vitro studies have shown that Bisulepin can significantly inhibit platelet activation and aggregation induced by agonists like thrombin and adenosine (B11128) diphosphate (B83284) (ADP). researchgate.net This inhibitory effect is believed to occur at the level of intracellular signaling, potentially involving phospholipase A2 and thromboxane (B8750289) synthase, rather than through histamine receptors on the platelet surface. researchgate.net Other H2-receptor antagonists have also been shown to inhibit platelet aggregation in vitro. nih.gov
Future in vitro profiling for (Z)-Bisulepin should include a broader panel of assays to explore other potential activities, such as:
Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory enzymes (e.g., cyclooxygenases, lipoxygenases) or the release of inflammatory mediators (e.g., cytokines, nitric oxide, PGE2) from relevant cell types like macrophages or neutrophils. mdpi.commdpi.comnih.gov
Receptor Screening: A broad panel screening against other G-protein coupled receptors, ion channels, and transporters to identify potential off-target interactions.
Enzyme Inhibition Assays: Assessing its effect on key enzymes involved in inflammatory and signaling pathways. nih.gov
A comprehensive in vitro profile will create a detailed pharmacological fingerprint of (Z)-Bisulepin, highlighting its selectivity and uncovering novel biological activities that could be harnessed in non-clinical research models. mdpi.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
